N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H2,5,7)(H,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJPJKSUFCIVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73959-24-7 | |
| Record name | N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfonamide derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide, a thiadiazole derivative, has potential applications as an anticancer agent due to the properties of 1,3,4-thiadiazoles, such as high aromaticity, in vivo stability, and low toxicity .
Anticancer Activity of Thiadiazole Derivatives
- Thiadiazole derivatives have demonstrated in vitro and/or in vivo efficacy across various cancer models .
- A study investigated the antiproliferative effect of synthesized thiadiazole derivatives on human cell lines, suggesting their potential as anticancer agents .
- One such derivative, N-[5-[4-[6-[[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide (CB-839), decreased the proliferation of triple-negative breast cancer cells and reduced the growth of breast cancer xenografts without overt signs of toxicity .
- Another compound, (2 S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)- N-methoxy- N-methyl-2-phenyl-1,3,4-thiadiazole-3(2 H)-carboxamide trifluoroacetate (Filanesib, ARRY-520), decreased the viability of leukemic cell lines and reduced tumor growth of HL-60 xenografts .
- In a study utilizing 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent, a compound was synthesized and evaluated for anticancer activity against approximately sixty cancer cell lines. The compound exhibited low cytotoxicity effects on leukemia, colon cancer, and melanoma cell lines .
Other Applications
- 1,3,4-Thiadiazoles and their derivatives have applications in antimicrobial drugs and metal-organic frameworks .
- They can act as efficient inhibitors of cancer or tumor growth factors, kinases, and other biological enzymes .
- Thiadiazoles can be found in FDA-approved drugs like desaglybuzole, acetazolamide, sulfamethizole, litronesib, filanesib, and methazolamide .
Mechanism of Action
The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance cytotoxicity by increasing electrophilicity and interaction with cellular targets .
- Aromatic Moieties (e.g., 4-chlorophenyl, 3-fluorophenyl) : Improve binding affinity to hydrophobic pockets in enzymes or receptors .
- Sulfur-Containing Groups (e.g., sulfanyl, benzylthio) : Increase lipophilicity and membrane permeability but may reduce solubility .
Biological Targets :
- Compounds like 4g and 5h target cancer cells through mechanisms involving DNA intercalation or enzyme inhibition .
- ASN90 diverges from anticancer activity, instead addressing neurodegenerative diseases via O-GlcNAcase inhibition .
Key Observations:
- Synthesis Complexity : Derivatives with piperazine or fused rings (e.g., 4g , 5a ) require multi-step syntheses, reducing yield scalability .
- Crystallography : Halogenated analogs (e.g., 1 (X = Cl/Br) ) exhibit distinct intermolecular interactions (N–H···F, C–Cl···π), influencing solubility and crystallinity .
Pharmacological and Physicochemical Properties
- Solubility: The amino group in the parent compound improves aqueous solubility compared to mercapto or alkylthio derivatives .
- Stability : Trifluoromethyl-substituted analogs (e.g., 5h ) show enhanced metabolic stability due to reduced susceptibility to oxidation .
- Toxicity : Sulfanyl derivatives (e.g., 63 ) may exhibit higher toxicity profiles due to reactive sulfur intermediates .
Biological Activity
N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its potential pharmacological properties. The presence of the amino group enhances its reactivity and biological interactions.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound:
- Mechanism of Action : It is believed to act as an enzyme inhibitor, particularly against urease, which is crucial for the survival of certain bacteria.
- Efficacy : In vitro tests have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis has been highlighted as a key mechanism .
Antifungal Activity
The compound has also shown promising antifungal properties:
- Research Findings : Studies indicate that this compound exhibits antifungal activity against Candida species. The mechanism involves inhibiting fungal cell membrane synthesis .
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Cytotoxicity Studies : Research has demonstrated that this compound shows selective cytotoxicity against various cancer cell lines. For instance: These values indicate potent anticancer activity compared to standard chemotherapeutic agents.
Structure–Activity Relationship (SAR)
The effectiveness of this compound in cancer treatment can be attributed to specific structural features:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 22 | MCF-7 | 0.28 | Tubulin interaction |
| 22 | A549 | 0.52 | Tubulin interaction |
| 23 | Jurkat E6.1 | Not specified | Induces apoptosis |
The structure–activity relationship studies reveal that modifications to the thiadiazole ring can significantly enhance or reduce biological activity.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound:
Q & A
Q. What are the standard synthetic routes for N-(5-amino-1,3,4-thiadiazol-2-yl)acetamide in academic settings?
The compound is typically synthesized via cyclization reactions. For example, benzoylisothiocyanate reacts with thiosemicarbazide in dry acetonitrile to form intermediate thiadiazole derivatives, followed by acetamide functionalization. Purification involves recrystallization from ethanol or acetone, with yields optimized by controlling stoichiometry and reaction time .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- FT-IR to confirm functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretching at ~3305 cm⁻¹) .
- 1H/13C NMR for structural elucidation (e.g., acetamide protons at δ ~2.1 ppm, thiadiazole ring carbons at δ ~150–170 ppm) .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight and fragmentation patterns .
- Elemental analysis to validate purity (>95%) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- MTT assay for cytotoxicity screening against cancer cell lines (e.g., IC₅₀ values reported for derivatives in the 10–50 µM range) .
- Antimicrobial testing via minimum inhibitory concentration (MIC) assays .
- Enzyme inhibition studies (e.g., lipoxygenase or carbonic anhydrase inhibition) using spectrophotometric methods .
Q. How are exothermic reactions managed during synthesis?
Temperature control (e.g., cooling to 0°C), solvent dilution (e.g., dry benzene), and slow reagent addition mitigate exothermicity. Triethylamine is often used as a base to stabilize intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency compared to acetone .
- Catalysts : Triethylamine accelerates amide bond formation in low concentrations (0.1–1 mol%) .
- Temperature : Room-temperature reactions reduce side products, while reflux may improve solubility for bulky substituents .
Q. What structure-activity relationships (SARs) govern its biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity by increasing lipophilicity and target binding .
- Heterocyclic modifications : Benzamide or benzimidazole substitutions improve apoptosis induction (e.g., pro-caspase-3 activation) .
- Thiol groups : Mercapto (-SH) derivatives show higher enzyme inhibition due to nucleophilic reactivity .
Q. How should conflicting bioactivity data across studies be addressed?
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize discrepancies in IC₅₀ values .
- Purity validation : Use HPLC (>98% purity) to rule out impurity-driven artifacts .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to verify regiochemistry .
Q. What strategies validate analytical methods for this compound?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Stability studies : Monitor degradation under stress conditions (pH, temperature) via LC-MS to identify labile functional groups .
Q. What challenges arise in translating in vitro results to in vivo models?
- Solubility : Poor aqueous solubility may require formulation with co-solvents (e.g., DMSO/PEG mixtures) .
- Metabolic stability : Evaluate hepatic microsomal stability to identify susceptible sites (e.g., acetamide hydrolysis) .
- Toxicity profiling : Conduct acute toxicity studies in rodents to establish safe dosing ranges .
Q. How does pH influence the compound’s activity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
